Vernomycin B
Description
Vernomycin B is a steroidal saponin isolated from Vernonia amygdalina, a plant with documented medicinal properties. Structurally, it features a glucose moiety linked to the C-3 position of its steroidal backbone, confirmed via heteronuclear single quantum correlation (HSQC) and heteronuclear multiple bond correlation (HMBC) spectroscopy . Acid hydrolysis and chromatographic comparisons identified the sugar unit as D-glucose . While its precise biological activities require further elucidation, steroidal saponins like this compound are typically associated with antimicrobial, anti-inflammatory, or cytotoxic effects.
Properties
IUPAC Name |
4-methoxy-7-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]furo[3,2-g]chromen-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O10/c1-25-18-9-2-3-26-11(9)5-12-14(18)10(21)4-8(28-12)7-27-19-17(24)16(23)15(22)13(6-20)29-19/h2-5,13,15-17,19-20,22-24H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRACCTZSAUMGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=COC2=CC3=C1C(=O)C=C(O3)COC4C(C(C(C(O4)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50864750 | |
| Record name | (4-Methoxy-5-oxo-5H-furo[3,2-g][1]benzopyran-7-yl)methyl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50864750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Vernomycin B involves the fermentation of Streptomyces loidensis. The bacterium is cultured in a nutrient-rich medium, and the compound is extracted from the fermentation broth. The extraction process typically involves solvent extraction followed by purification using chromatographic techniques .
Industrial Production Methods: Industrial production of this compound follows a similar fermentation process but on a larger scale. The fermentation conditions, such as temperature, pH, and nutrient concentration, are optimized to maximize yield. After fermentation, the compound is extracted and purified using industrial-scale chromatographic methods .
Chemical Reactions Analysis
Types of Reactions: Vernomycin B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit altered biological activity.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially enhancing its antimicrobial properties.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, leading to the formation of novel derivatives with unique properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions are derivatives of this compound with modified functional groups, which may exhibit different antimicrobial activities and pharmacokinetic properties .
Scientific Research Applications
Vernomycin B has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in studies of peptide lactone synthesis and modification.
Biology: It serves as a tool for studying bacterial resistance mechanisms and the effects of antibiotics on bacterial cell walls.
Medicine: this compound is investigated for its potential use in treating infections caused by resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA).
Mechanism of Action
Vernomycin B exerts its effects by inhibiting bacterial cell wall synthesis. It binds to the D-alanyl-D-alanine terminus of cell wall precursor units, preventing their incorporation into the cell wall. This action weakens the bacterial cell wall, leading to cell lysis and death . The molecular targets of this compound include enzymes involved in peptidoglycan synthesis, such as transpeptidases and transglycosylases .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Hypothetical formula based on steroidal saponin conventions.
Antimicrobial Properties
- Frenolicin B: Exhibits antifungal activity by targeting ergosterol biosynthesis or electron transport chains .
- Hygromycin B : Selectively inhibits prokaryotic and eukaryotic translation, widely used in cell culture selection .
Q & A
Q. What are the established synthetic pathways for Vernomycin B, and how can researchers optimize yield and purity in laboratory settings?
Q. How should researchers design a robust literature review to contextualize this compound’s bioactivity?
Apply the PICO framework :
- Population : Gram-positive bacterial strains.
- Intervention : this compound at varying concentrations.
- Comparison : Vancomycin or other glycopeptide antibiotics.
- Outcome : Minimum inhibitory concentration (MIC) values. Use databases like PubMed and SciFinder with keywords: "this compound," "polyketide antibiotic," "mechanism of action" .
Advanced Research Questions
Q. How can contradictions in this compound’s reported bioactivity data (e.g., IC₅₀ variability) be resolved?
- Meta-analysis : Aggregate data from ≥10 independent studies and perform subgroup analysis by strain type (e.g., Enterococcus faecalis vs. Streptococcus pneumoniae) .
- Experimental replication : Standardize protocols (e.g., broth microdilution per CLSI guidelines) to reduce inter-lab variability .
- Statistical rigor : Report 95% confidence intervals and use ANOVA to identify confounding variables (e.g., solvent used for compound solubilization) .
Q. What strategies are effective for studying this compound’s structure-activity relationship (SAR) to guide derivative design?
- Computational modeling : Perform molecular docking (AutoDock Vina) to identify key binding residues (e.g., D-Ala-D-Ala motif in peptidoglycan) .
- Semi-synthetic modification : Introduce functional groups (e.g., hydroxyl, methyl) at C-12 and C-14 positions and assess MIC shifts .
- Crystallography : Resolve X-ray structures of this compound bound to ribosomes (PDB deposition recommended) .
Q. How can researchers address discrepancies between in vitro and in vivo efficacy of this compound?
- Pharmacokinetic profiling : Measure plasma half-life (LC-MS/MS) and tissue distribution in murine models .
- Resistance induction : Serial passage assays to evaluate propensity for resistance development over 30 generations .
- Host-microbe interaction models : Use Galleria mellonella larvae to assess survival rates and immune response modulation .
Q. What criteria should guide the selection of analytical techniques for this compound quantification in complex matrices?
- Sensitivity : LC-MS/MS (LOQ: 0.1 ng/mL) for serum samples.
- Specificity : NMR (¹H, ) to distinguish isomers in fermentation broths .
- Throughput : MALDI-TOF for high-throughput screening of synthetic analogs .
Methodological Best Practices
- Data reporting : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for hypothesis formulation .
- Ethical compliance : Obtain biosafety approval for antibiotic resistance studies (NIH Guidelines Section III-A) .
- Reproducibility : Deposit raw data in repositories like Zenodo and provide stepwise protocols in Supplementary Information .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
